6-Benzyl-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-benzyl-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the fusion of a triazole ring and a thiadiazole ring, which imparts unique chemical and biological properties. It has gained significant attention in the field of medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate. The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base . The process can be summarized as follows:
Formation of hydrazide: The starting material, such as benzyl hydrazide, is reacted with carbon disulfide in the presence of potassium hydroxide to form a dithiocarbazate intermediate.
Cyclization: The dithiocarbazate intermediate undergoes cyclization with hydrazine hydrate to form the triazolothiadiazole core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiadiazole derivatives.
Substitution: Formation of substituted triazolothiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 6-benzyl-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with different substituents, leading to variations in biological activity.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with distinct chemical properties.
1,2,3-triazolo[5,1-b][1,3,4]thiadiazine: Differing in the position of the nitrogen atoms in the triazole ring.
Uniqueness
6-benzyl-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of benzyl and chlorophenyl groups enhances its interaction with biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C16H11ClN4S |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
6-benzyl-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11ClN4S/c17-13-8-6-12(7-9-13)15-18-19-16-21(15)20-14(22-16)10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
ORDWPNTYCFXHLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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